Allyl 2,2,3,3-tetrafluoropropyl ether

描述

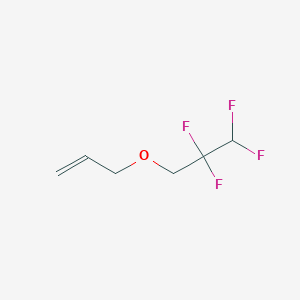

Allyl 2,2,3,3-tetrafluoropropyl ether: is an organic compound with the molecular formula C6H8F4O and a molecular weight of 172.12 g/mol . It is a colorless liquid with a boiling point of 110°C at 740 mmHg . This compound is known for its unique chemical properties due to the presence of both allyl and tetrafluoropropyl groups.

准备方法

Synthetic Routes and Reaction Conditions: Allyl 2,2,3,3-tetrafluoropropyl ether can be synthesized through the reaction of 2,2,3,3-tetrafluoropropanol with allyl chloride in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography are common in industrial settings .

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can convert the allyl group to a propyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base.

Major Products:

- Various substituted ethers from nucleophilic substitution .

Epoxides: and aldehydes from oxidation.

Propyl derivatives: from reduction.

科学研究应用

Pharmaceutical Applications

Allyl 2,2,3,3-tetrafluoropropyl ether is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability.

Case Study: Synthesis of Fluorinated Drugs

Research has shown that incorporating fluorinated compounds like this compound into drug formulations can lead to enhanced therapeutic efficacy. For instance, studies have indicated that fluorinated ethers can improve the solubility and stability of certain APIs, making them more effective in treating chronic conditions .

Material Science

In material science, this compound serves as a valuable monomer in the production of fluorinated polymers. These polymers exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts.

Applications in Coatings

Fluorinated coatings derived from this compound are employed in various industries due to their non-stick properties and resistance to harsh chemicals. These coatings find applications in automotive and aerospace industries where durability is essential .

Battery Technology

Recent advancements in battery technology highlight the role of this compound in developing non-flammable electrolytes for lithium-ion batteries. The compound contributes to enhanced safety profiles by reducing flammability while maintaining high ionic conductivity.

Case Study: Non-Flammable Electrolytes

A study demonstrated that incorporating this compound into lithium battery electrolytes resulted in improved cycle stability and safety . The electrolyte exhibited a Coulombic efficiency of over 99% during testing cycles at high temperatures.

Agricultural Applications

The compound is also being explored for its potential use in agrochemicals. Its unique properties may enhance the efficacy of pesticides and herbicides by improving their adherence to plant surfaces and reducing volatility.

Research Insights

Preliminary studies suggest that formulations containing this compound can lead to increased effectiveness of active ingredients in crop protection products .

作用机制

The mechanism of action of Allyl 2,2,3,3-tetrafluoropropyl ether involves its interaction with various molecular targets through its allyl and tetrafluoropropyl groups . The allyl group can undergo electrophilic addition reactions, while the tetrafluoropropyl group can participate in hydrogen bonding and van der Waals interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

- Allyl 2,2,3,3,3-pentafluoropropyl ether .

- 1,1,2,2-tetrafluoro-3-prop-2-enoxypropane .

- 2,2,3,3-tetrafluoropropyl methacrylate .

Comparison: Allyl 2,2,3,3-tetrafluoropropyl ether is unique due to the presence of both allyl and tetrafluoropropyl groups, which provide a balance of reactivity and stability . Compared to similar compounds, it offers a distinct combination of chemical properties that make it valuable in various applications . For instance, Allyl 2,2,3,3,3-pentafluoropropyl ether has an additional fluorine atom, which can further enhance its chemical resistance but may also increase its reactivity .

生物活性

Allyl 2,2,3,3-tetrafluoropropyl ether (CAS Number: 681-68-5) is an organic compound characterized by its unique molecular structure, which includes an allyl group and a tetrafluoropropyl ether moiety. This compound has garnered attention in various fields, particularly in biological research and industrial applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₄O |

| Molecular Weight | 172.12 g/mol |

| Density | 1.183 g/cm³ |

| Boiling Point | 110°C |

| Flash Point | Not Available |

These properties contribute to its interactions with biological systems and its utility in synthetic chemistry.

The biological activity of this compound is largely attributed to its interaction with cellular components due to the presence of the tetrafluoropropyl group. The fluorinated moiety enhances the compound's lipophilicity , allowing it to penetrate cellular membranes and interact with hydrophobic regions of proteins and enzymes .

Key Mechanisms Include:

- Protein Interaction : The compound can modulate enzyme activity by binding to active sites or altering conformational states.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Biological Applications

This compound is utilized in various biological studies:

- Enzyme Mechanism Studies : It serves as a probe to investigate enzyme kinetics and mechanisms.

- Biochemical Assays : The compound is employed in assays to evaluate the effects of fluorinated ethers on biological systems .

- Pharmaceutical Research : Its unique properties make it a candidate for developing new therapeutics targeting specific biochemical pathways.

Case Studies

-

Transesterification Reactions :

A study investigated the use of this compound in transesterification reactions involving dialkyl carbonates. The results indicated that the compound acted effectively under specific catalytic conditions (tetramethylammonium hydroxide), yielding high conversion rates . -

Biological Activity Assessment :

Research has shown that fluorinated compounds like this compound exhibit inhibitory effects on certain cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating significant cytotoxicity against C6 glioma cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with other fluorinated ethers highlights its unique characteristics:

| Compound | Lipophilicity | Biological Activity |

|---|---|---|

| This compound | High | Moderate |

| Allyl 2,2,3-trifluoropropyl ether | Moderate | Low |

| Allyl 2-fluoroethyl ether | Low | High |

This table illustrates that while this compound has moderate biological activity compared to other fluorinated ethers, its high lipophilicity makes it a valuable tool in biochemical research.

属性

IUPAC Name |

1,1,2,2-tetrafluoro-3-prop-2-enoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIXYCHYADMPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382617 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-68-5 | |

| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。